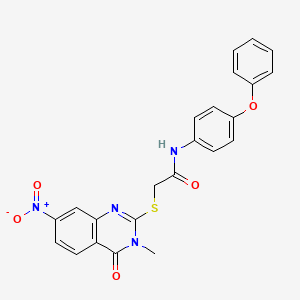![molecular formula C20H18N4O5 B7433476 Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to inhibit the replication of certain viruses in vitro. Additionally, it has been found to reduce inflammation in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate in lab experiments include its potential as an anticancer, antiviral, and anti-inflammatory agent. The compound has been found to be effective in inhibiting the growth of cancer cells, inhibiting the replication of certain viruses, and reducing inflammation in certain conditions. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate. One direction is to further investigate its mechanism of action to better understand how it inhibits the growth of cancer cells, inhibits the replication of certain viruses, and reduces inflammation. Another direction is to conduct more in vivo studies to determine its potential as a therapeutic agent. Additionally, research could focus on developing more efficient synthesis methods for this compound. Finally, research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been synthesized using several methods, including the reaction of 4-nitrophenol with 3-aminophenylacetic acid, followed by the reaction of the resulting product with ethyl 2-amino-4-methylpyrimidine-5-carboxylate. The compound has also been synthesized using other methods, including the reaction of 4-nitrophenol with 3-amino-4-methylbenzoic acid, followed by the reaction of the resulting product with ethyl 2-amino-4-methylpyrimidine-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in certain conditions.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-3-28-19(25)18-12-21-20(22-13(18)2)23-14-5-4-6-17(11-14)29-16-9-7-15(8-10-16)24(26)27/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOKCMWQGICTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)

![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)

![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)
![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)